molecular formula C5H3I3S B092566 2,3,4-Triiodo-5-methylthiophene CAS No. 16494-47-6

2,3,4-Triiodo-5-methylthiophene

Cat. No. B092566
CAS RN: 16494-47-6
M. Wt: 475.86 g/mol
InChI Key: NQBCKNJUFIORRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Triiodo-5-methylthiophene is a significant side product obtained from the iodination of 2-methylthiophene using iodine and iodic acid . It has a molecular formula of C5H3I3S and a molecular weight of 475.86 g/mol .


Synthesis Analysis

The synthesis of 2,3,4-Triiodo-5-methylthiophene is an unexpected result of the iodination of 2-methylthiophene . The iodination methods used are relatively mild, employing iodic acid in conjunction with iodine or potassium iodide . This process is part of research aimed at obtaining aromatic iodides .


Molecular Structure Analysis

The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 16.4183 (10) Å, b = 4.1971 (3) Å, c = 14.3888 (9) Å, β = 111.4442 (14), Z = 4, and D calc = 3.425 g cm −3 . The structure of this compound was confirmed by X-ray crystallography and 1 H and 13 C NMR .


Physical And Chemical Properties Analysis

2,3,4-Triiodo-5-methylthiophene has a molecular formula of C5H3I3S and a molecular weight of 475.86 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Unexpected Iodination Product and Structural Characterization : A study reported the structure and characterization of 3,4,5-Triiodo-2-methylthiophene, an unexpected side product from the iodination of 2-methylthiophene. This compound was confirmed through X-ray crystallography and NMR, providing insights into its molecular structure and possible applications in various chemical processes (Patel et al., 2019).

  • Selective Substitution via Directed Lithiation : Research on the selective 5-substitution of 3-methylthiophene through directed lithiation led to high yields of 2,4-disubstituted thiophenes. This process is significant for the synthesis of various thiophene derivatives, which could be crucial in organic synthesis and materials science (Smith & Barratt, 2007).

  • Conjugated Conductive Polymers : A study on conjugated conductive polymers, specifically 3-ether-substituted polythiophenes and poly(4-methylthiophenes), explored their synthesis and properties. These polymers, derived from thiophene and its derivatives, could have applications in electronics and materials science (Chen & Tsai, 1993).

  • Corrosion Inhibition in Metals : A triazole derivative incorporating methylthiophenyl groups demonstrated significant inhibition of mild steel corrosion in acidic media. This research suggests applications of thiophene derivatives in corrosion protection and materials engineering (Lagrenée et al., 2002).

  • Electronic Structures of Polythiophenes : A theoretical investigation into the electronic structures of thiophene oligomers, including methyl- and cyano-substituted derivatives, provided insights into their bonding and potential applications in polymer science and electronic materials (Kiliç et al., 1996).

Future Directions

The unexpected formation of 2,3,4-Triiodo-5-methylthiophene from the iodination of 2-methylthiophene presents interesting possibilities for future research . Given the importance of iodinated aromatic compounds in various reactions , further exploration of the conditions leading to the formation of this compound could be valuable.

properties

IUPAC Name

2,3,4-triiodo-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBCKNJUFIORRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549904
Record name 2,3,4-Triiodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Triiodo-5-methylthiophene

CAS RN

16494-47-6
Record name 2,3,4-Triiodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Triiodo-5-methylthiophene
Reactant of Route 2
2,3,4-Triiodo-5-methylthiophene
Reactant of Route 3
2,3,4-Triiodo-5-methylthiophene
Reactant of Route 4
Reactant of Route 4
2,3,4-Triiodo-5-methylthiophene
Reactant of Route 5
Reactant of Route 5
2,3,4-Triiodo-5-methylthiophene
Reactant of Route 6
Reactant of Route 6
2,3,4-Triiodo-5-methylthiophene

Citations

For This Compound
1
Citations
N LeValley, J Benedict, D Patel - ABSTRACTS …, 2017 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.